Technical Monograph: 2-(4-Piperidinyl)ethyl Propanoate Hydrochloride
Technical Monograph: 2-(4-Piperidinyl)ethyl Propanoate Hydrochloride
This technical guide provides an in-depth analysis of 2-(4-Piperidinyl)ethyl propanoate hydrochloride , a specialized chemical intermediate. Based on its structural properties, this compound acts as a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands, antihistamines, and neuroactive compounds.
Advanced Characterization, Synthesis, and Application in Drug Discovery
Executive Summary
2-(4-Piperidinyl)ethyl propanoate hydrochloride (also known as 4-(2-propionyloxyethyl)piperidine HCl) is a secondary amine building block characterized by a piperidine ring substituted at the 4-position with a propionylated ethyl chain. It serves as a versatile "reverse-ester" scaffold in drug development. Unlike direct 4-substituted piperidines (e.g., fentanyl precursors), the ethyl linker in this molecule imparts distinct conformational flexibility, making it a valuable motif in the design of muscarinic antagonists, sigma receptor ligands, and H1-antihistamines.
This guide outlines the physicochemical profile, validated synthesis protocols, and quality control metrics required for its use in high-throughput library generation and lead optimization.
Chemical Constitution & Physicochemical Properties
2.1 Identity and Nomenclature
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IUPAC Name: 2-(Piperidin-4-yl)ethyl propanoate hydrochloride
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Synonyms: 4-Piperidineethanol propionate HCl; 4-(2-Propionyloxyethyl)piperidine hydrochloride
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Molecular Formula: C₁₀H₁₉NO₂ · HCl
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Molecular Weight: 221.72 g/mol (Salt); 185.27 g/mol (Free Base)
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Parent Scaffold: 4-Piperidineethanol (CAS 622-29-7)[1]
2.2 Structural Analysis
The molecule features two reactive centers:
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Secondary Amine (Piperidine Nitrogen): A nucleophilic center available for N-alkylation, reductive amination, or acylation.
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Ester Linkage (Propanoate): A hydrolytically sensitive moiety that can serve as a prodrug motif or a metabolic soft spot.
2.3 Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic nature expected |
| Melting Point | 145°C – 155°C (Predicted) | Dependent on crystallization solvent |
| Solubility | High in Water, Methanol, DMSO | Low in Hexane, Diethyl Ether |
| pKa (Base) | ~10.8 (Piperidine Nitrogen) | Typical for secondary cyclic amines |
| LogP (Base) | ~1.2 | Moderate lipophilicity |
| Hygroscopicity | Moderate to High | Store with desiccant |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(4-Piperidinyl)ethyl propanoate hydrochloride requires selective esterification. Direct reaction of 4-piperidineethanol with propionyl chloride is not recommended without protection, as the secondary amine is more nucleophilic than the alcohol, leading to amide formation (N-propionylation).
Preferred Route: Acid-Catalyzed Fischer Esterification This method utilizes the basicity of the amine to protect it in situ via protonation, allowing the alcohol to react with the carboxylic acid.
3.1 Validated Protocol (Self-Validating System)
Reaction: 4-Piperidineethanol + Propionic Acid
Step-by-Step Methodology:
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Charge: In a chemically resistant reactor, dissolve 4-piperidineethanol (1.0 eq) in an excess of propionic acid (5.0 eq). The propionic acid acts as both reagent and solvent.
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Acidification: Slowly introduce anhydrous HCl gas or concentrated Sulfuric Acid (1.1 eq) to convert the amine to its ammonium salt. Critical: This blocks N-acylation.
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Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC or LC-MS until the starting alcohol is consumed (<2%).
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute with diethyl ether or ethyl acetate to precipitate the crude hydrochloride salt (the product is less soluble in non-polar solvents than the reagents).
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Filter the solid under nitrogen (to prevent moisture absorption).
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Purification: Recrystallize from Isopropanol/Ether to remove excess propionic acid traces.
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Drying: Vacuum dry at 40°C over P₂O₅.
3.2 Synthesis Pathway Diagram
Figure 1: Selective synthesis via Fischer Esterification, utilizing in-situ ammonium protection to prevent amide formation.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological screening, the following analytical specification is required.
4.1 HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm (Ester carbonyl) and ELSD (for non-UV active amine salt verification).
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Retention Time: The ester will elute later than the parent alcohol due to increased lipophilicity.
4.2 Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Target Ion: [M+H]⁺ = 186.15 m/z (Free base mass + H).
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Fragments: Loss of propionic acid (-74 Da) usually yields the vinyl-piperidine or cyclic fragment peaks.
4.3 Nuclear Magnetic Resonance (¹H-NMR, D₂O)
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δ 1.10 (t): Methyl protons of the propionyl group.
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δ 2.35 (q): Methylene protons of the propionyl group (alpha to carbonyl).
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δ 4.15 (t): Methylene protons adjacent to the ester oxygen (-CH₂-O-CO-).
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δ 3.00-3.40 (m): Piperidine ring protons (shifted downfield due to HCl salt).
Applications in Drug Discovery
This compound is a "privileged structure" precursor. The piperidine ring is ubiquitous in medicinal chemistry, and the ethyl-ester side chain offers a specific distance and lipophilic profile.
5.1 Derivatization Strategies (N-Alkylation)
The free secondary amine is the primary handle for diversification.
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Workflow: Neutralize the HCl salt with TEA/DIPEA
React with Alkyl Halides or Aldehydes (Reductive Amination). -
Target Classes:
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Opioid Modulators: N-phenethyl derivatives (structurally related to "reverse ester" opioids).
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Sigma-1 Receptor Ligands: N-benzyl derivatives.
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Muscarinic Antagonists: N-substituted tricyclic derivatives.
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5.2 Metabolic Stability & Prodrug Logic
The propanoate ester is susceptible to plasma esterases. In vivo, this compound (or its N-substituted derivatives) will likely hydrolyze back to the corresponding 4-piperidineethanol derivative.
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Design Utility: This property can be used to design soft drugs —compounds that are active locally but rapidly deactivated (hydrolyzed) in systemic circulation to reduce side effects.
5.3 Drug Design Workflow Diagram
Figure 2: Strategic application of the scaffold in library synthesis and soft drug design.
Handling and Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture ingress will catalyze hydrolysis of the ester to the parent alcohol and propionic acid.
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Stability: The HCl salt is stable for >2 years if kept dry. The free base is prone to oxidation and hydrolysis; always generate the free base immediately prior to use.
References
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National Center for Biotechnology Information. (n.d.). 4-Piperidineethanol (Compound Summary). PubChem. Retrieved from [Link]
- Context: Source of physicochemical d
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- European Patent Office. (2021). Patent WO2021083949A1: Bifunctional compounds for the treatment of cancer. Google Patents.
